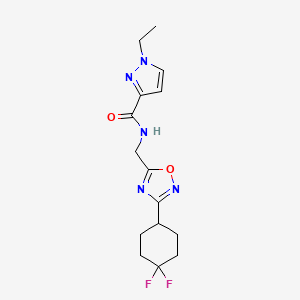
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C15H19F2N5O2 and its molecular weight is 339.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic compound that integrates a complex oxadiazole structure with a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.
Chemical Structure and Properties
The compound features:
- Oxadiazole Ring : A five-membered heterocyclic structure containing two nitrogen atoms that enhances its chemical reactivity and biological activity.
- Difluorocyclohexyl Group : This substituent increases lipophilicity, potentially enhancing membrane permeability and bioavailability.
- Pyrazole Moiety : Known for various biological activities, pyrazoles can interact with numerous biological targets.
Antimicrobial Activity
Preliminary studies indicate that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
A study reported that certain synthesized pyrazoles demonstrated strong antibacterial activity against these pathogens at concentrations as low as 31.25 µg/mL .
Anticancer Activity
The 1,3,4-oxadiazole scaffold is recognized for its potential in cancer therapy. Research indicates that derivatives of this scaffold can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Enzymes : Targeting enzymes such as thymidylate synthase and HDAC contributes to their antiproliferative effects.
- Selective Interaction with Cancer Targets : These compounds have been shown to selectively bind to nucleic acids and proteins involved in cancer progression .
Table 1 summarizes the anticancer activity of related compounds:
| Compound | Target | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| Compound A | Thymidylate Synthase | Enzyme inhibition | 0.5 |
| Compound B | HDAC | Enzyme inhibition | 0.8 |
| Compound C | Telomerase | Enzyme inhibition | 0.3 |
Anti-inflammatory and Neuroprotective Effects
This compound has also shown promise in modulating inflammatory responses. Its structural components may interact with pathways involved in inflammation and neuroprotection. For instance, isonicotinamide derivatives are known for their neuroprotective effects in conditions like ischemic stroke by modulating inflammatory responses.
The mechanism of action for this compound involves:
- Binding to Specific Receptors : The compound can interact with various biological receptors or enzymes.
- Modulation of Signal Transduction Pathways : This interaction can lead to changes in gene expression and metabolic processes relevant to disease states.
Case Studies and Experimental Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs. For example:
- A series of synthesized pyrazoles were tested for their antimicrobial properties against a panel of bacteria and fungi.
Table 2 illustrates the results from one such study:
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| Compound 1 | High (MIC = 31.25 µg/mL) | Moderate (MIC = 62.5 µg/mL) |
| Compound 2 | Moderate (MIC = 62.5 µg/mL) | High (MIC = 31.25 µg/mL) |
Eigenschaften
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2N5O2/c1-2-22-8-5-11(20-22)14(23)18-9-12-19-13(21-24-12)10-3-6-15(16,17)7-4-10/h5,8,10H,2-4,6-7,9H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGESCADVQVMMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














